
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BMDP, is a novel psychoactive substance that has recently gained popularity in the research community. This compound belongs to the class of pyrazolecarboxamides and is structurally similar to other psychoactive substances such as cathinones and amphetamines. BMDP has been shown to have a potent stimulant effect on the central nervous system, making it a promising candidate for further research.
作用机制
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and reward, which may explain the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as to cause vasoconstriction. This compound has also been shown to increase the levels of certain hormones in the body, such as cortisol and prolactin. These effects may be responsible for some of the stimulant and euphoric effects of this compound.
实验室实验的优点和局限性
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for dopamine and norepinephrine receptors, which makes it a useful tool for studying these neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential for abuse and dependence. Researchers must take care to handle this compound safely and to use it only for legitimate scientific purposes.
未来方向
There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new treatments for neurological disorders such as Parkinson's disease and depression. This compound has been shown to have a neuroprotective effect in animal models of these diseases, which suggests that it may be a promising candidate for further study. Another area of interest is the development of new psychoactive substances based on the structure of this compound. Researchers may be able to use this compound as a starting point for the development of new drugs with improved safety and efficacy profiles.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide involves a multi-step process that requires specialized equipment and expertise in organic chemistry. The starting material for the synthesis is 3,4-methylenedioxyphenyl-2-propanone, which is reacted with methylamine to form the intermediate product, N-methyl-3,4-methylenedioxyamphetamine. This intermediate is then reacted with hydrazine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure purity and yield.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide has shown promise as a research tool for studying the central nervous system. It has been shown to have a potent stimulant effect on the brain, which makes it useful for studying the mechanisms of action of other psychoactive substances. This compound has also been used in studies of drug addiction and withdrawal, as well as in the development of new treatments for neurological disorders.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-5-11(16-15-9)14(18)17(2)7-10-3-4-12-13(6-10)20-8-19-12/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZNEDWJDKFJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N(C)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

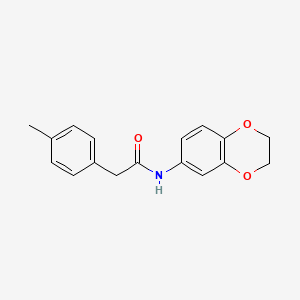
![2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5835651.png)
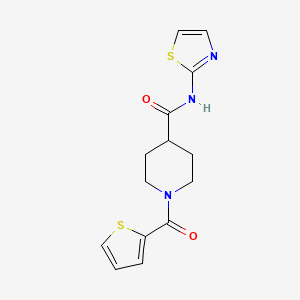
![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5835667.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5835675.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5835678.png)
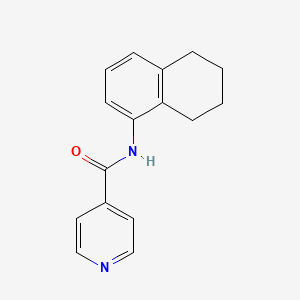
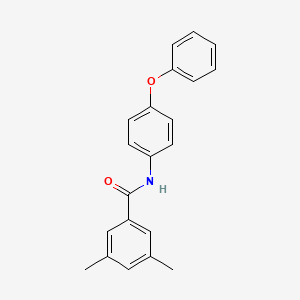
![ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5835708.png)
![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)
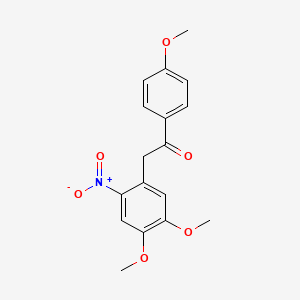
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5835733.png)

